Cas no 2172451-76-0 (7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid)

7-Cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid is a structurally unique spirocyclic compound featuring a cyclopropyl group and a fused oxaspiro framework. Its rigid spiro architecture enhances stereochemical stability, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The presence of both carboxylic acid and ketone functionalities allows for versatile derivatization, enabling applications in medicinal chemistry and material science. The cyclopropyl moiety contributes to enhanced metabolic stability in drug design, while the spirocyclic core offers conformational constraints beneficial for target selectivity. This compound is suited for research in novel heterocyclic scaffolds and bioactive molecule synthesis.
7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid structure
2172451-76-0 structure
商品名:7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid
CAS番号:2172451-76-0
MF:C11H14O4
メガワット:210.226463794708
CID:5567901
PubChem ID:165595916

7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2172451-76-0
    • EN300-1629558
    • 7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
    • 7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid
    • インチ: 1S/C11H14O4/c12-8(13)11(7-2-3-7)6-10(4-1-5-10)9(14)15-11/h7H,1-6H2,(H,12,13)
    • InChIKey: JRSIJDIZOYORHY-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2(CCC2)CC1(C(=O)O)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 210.08920892g/mol
  • どういたいしつりょう: 210.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 341
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1629558-1.0g
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
1.0g
$1801.0 2023-07-10
Enamine
EN300-1629558-250mg
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
250mg
$1657.0 2023-09-22
Enamine
EN300-1629558-10.0g
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
10.0g
$7742.0 2023-07-10
Enamine
EN300-1629558-50mg
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
50mg
$1513.0 2023-09-22
Enamine
EN300-1629558-5000mg
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
5000mg
$5221.0 2023-09-22
Enamine
EN300-1629558-0.05g
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
0.05g
$1513.0 2023-07-10
Enamine
EN300-1629558-500mg
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
500mg
$1728.0 2023-09-22
Enamine
EN300-1629558-100mg
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
100mg
$1585.0 2023-09-22
Enamine
EN300-1629558-2.5g
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
2.5g
$3530.0 2023-07-10
Enamine
EN300-1629558-1000mg
7-cyclopropyl-5-oxo-6-oxaspiro[3.4]octane-7-carboxylic acid
2172451-76-0
1000mg
$1801.0 2023-09-22

7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid 関連文献

7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acidに関する追加情報

Introduction to 7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid (CAS No. 2172451-76-0)

7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2172451-76-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic oxo acid features a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular design. The presence of both cyclopropyl and oxaspiro moieties imparts distinct electronic and steric properties, making it a versatile scaffold for developing novel therapeutic agents.

The compound’s molecular structure consists of a spirocyclic core, where a seven-membered oxygen-containing ring is linked to a four-membered cyclopropyl group. This arrangement creates a rigid framework with predictable conformational preferences, which is highly valuable in medicinal chemistry for designing molecules with specific binding affinities and metabolic stability. The carboxylic acid functionality at the terminal position further enhances its utility as an intermediate in peptide mimetics and protease inhibitors.

In recent years, the pharmaceutical industry has shown increasing interest in spirocyclic compounds due to their ability to exhibit favorable pharmacokinetic profiles and improved binding interactions with biological targets. 7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid has been explored as a building block in the synthesis of enzyme inhibitors, particularly those targeting serine proteases, which are involved in various pathological processes such as inflammation, cancer, and viral infections. Its spirocyclic architecture helps in achieving high selectivity by optimizing the spatial orientation of key pharmacophoric groups.

One of the most compelling aspects of this compound is its potential as a precursor for generating libraries of derivatives with tailored biological activities. Researchers have leveraged its structural motif to develop inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in tissue degradation and remodeling. The cyclopropyl group, in particular, has been shown to enhance binding affinity by improving hydrophobic interactions with the enzyme active site. Furthermore, the oxaspiro core provides rigidity that aids in maintaining optimal conformation during binding, thereby increasing the efficacy of the resulting inhibitors.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules based on 7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid derivatives. By integrating molecular docking simulations with machine learning algorithms, researchers can predict the binding modes and affinity of novel analogs with remarkable accuracy. This approach has accelerated the discovery process for drug candidates targeting challenging therapeutic areas such as resistant bacterial infections and neurodegenerative diseases.

The synthesis of 7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid itself presents an interesting challenge due to the complexity of its spirocyclic framework. Traditional synthetic routes often involve multi-step sequences that require precise control over reaction conditions to avoid unwanted side products. However, recent methodologies have introduced more streamlined approaches using transition metal catalysis and asymmetric transformations, which have significantly improved yields and enantioselectivity. These innovations have made it feasible to produce sufficient quantities of the compound for preclinical studies and industrial applications.

The compound’s potential extends beyond enzyme inhibition; it has also been explored as a scaffold for developing non-peptide agonists and antagonists targeting G protein-coupled receptors (GPCRs). The spirocyclic core provides a stable platform that can be modified to achieve high selectivity for specific receptor subtypes, which is critical for minimizing off-target effects in drug development. For instance, derivatives of 7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid have shown promise as potential treatments for cardiovascular diseases by modulating GPCR signaling pathways involved in blood pressure regulation.

In conclusion, 7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid (CAS No. 2172451-76-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as a key intermediate in drug discovery underscores the importance of spirocyclic compounds in modern medicine. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain at the forefront of medicinal chemistry innovation.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd